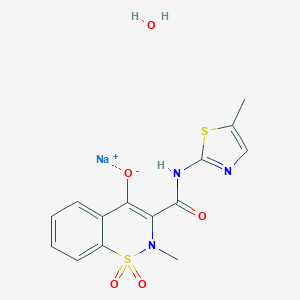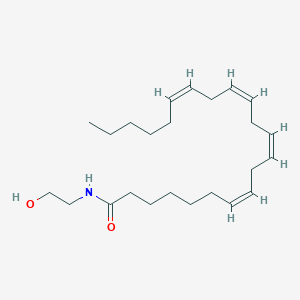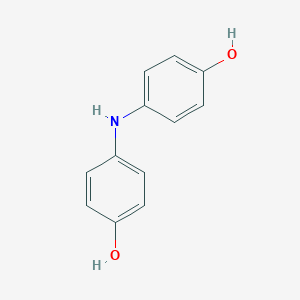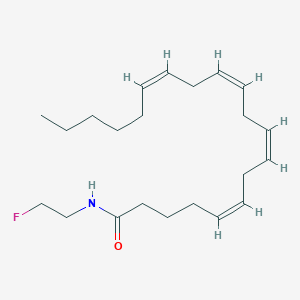
4-Bromo-2-ethylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethylthiazole is a chemical compound with the molecular formula C5H6BrNS . Its average mass is 192.077 Da and its monoisotopic mass is 190.940430 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H7BrNS/c1-2-5-7-4(6)3-8-5/h3,8H,2H2,1H3 .Aplicaciones Científicas De Investigación
Triazole Derivatives and Their Applications
Novel Triazole Derivatives : Triazoles, including structures related to 4-Bromo-2-ethylthiazole, have been extensively researched for their potential in drug development due to their diverse biological activities. Recent patents and studies have focused on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These efforts aim to address green chemistry concerns and the urgent need for new drugs against resistant bacteria and neglected diseases (Ferreira et al., 2013).
Analytical Methods in Antioxidant Activity
Antioxidant Activity Determination : The development and evaluation of analytical methods to determine antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test have been applied to assess the antioxidant capacity of complex samples, where compounds like this compound could serve as standards or reactants (Munteanu & Apetrei, 2021).
Corrosion Inhibition
Metal Surface Protection : The study and synthesis of 1,2,3-triazole derivatives have revealed their effectiveness as corrosion inhibitors for metals and their alloys in aggressive media. These compounds, often synthesized through regioselective copper-catalyzed azide-alkyne cycloaddition reactions, offer environmentally friendly and efficient solutions for corrosion protection (Hrimla et al., 2021).
Mecanismo De Acción
Target of Action
4-Bromo-2-ethylthiazole is a compound that has been studied for its potential biological activities . . Thiazoles, the class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiazoles, in general, are known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazoles, in general, are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-ethyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOTVBQVKYAZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)


![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)




![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)